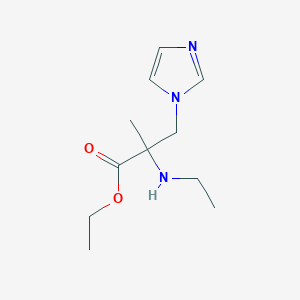
Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate is a synthetic organic compound that features an imidazole ring, a common structure in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate typically involves multi-step organic reactions. One common method includes the alkylation of an imidazole derivative with an appropriate alkyl halide, followed by the introduction of an ethylamino group through nucleophilic substitution. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing various biochemical pathways. The ethylamino group may also play a role in modulating the compound’s activity by interacting with biological membranes or proteins.
類似化合物との比較
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: Another imidazole derivative with similar structural features.
Imidazo[1,2-a]pyridines: A class of compounds with a fused imidazole-pyridine ring system, known for their biological activity.
Uniqueness
Ethyl 2-(ethylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
ethyl 2-(ethylamino)-3-imidazol-1-yl-2-methylpropanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-13-11(3,10(15)16-5-2)8-14-7-6-12-9-14/h6-7,9,13H,4-5,8H2,1-3H3 |
InChIキー |
GURMELUGWDUUBI-UHFFFAOYSA-N |
正規SMILES |
CCNC(C)(CN1C=CN=C1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


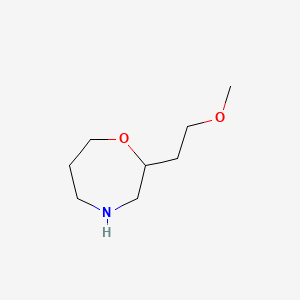



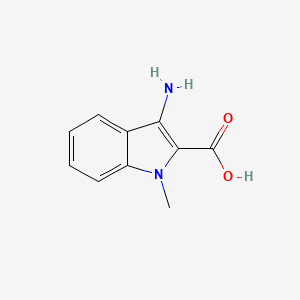
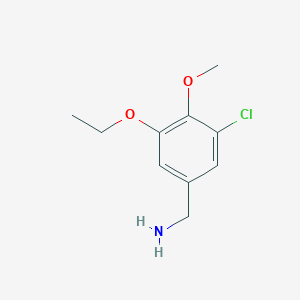




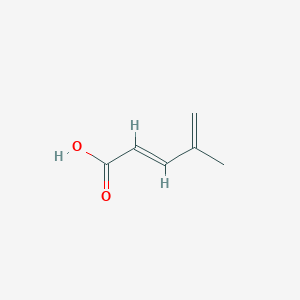

![1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one](/img/structure/B13619387.png)

